![molecular formula C15H18ClNO4 B13493210 (3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13493210.png)
(3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a carboxylic acid functional group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the Boc protecting group and the chlorine atom. The final step involves the formation of the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, (3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of tetrahydroisoquinoline derivatives on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group. This amine can then interact with enzymes or receptors, modulating their activity. The chlorine atom and carboxylic acid group also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(3S)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
(3S)-2-[(tert-butoxy)carbonyl]-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity and binding properties.
(3S)-2-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Has a methyl group instead of chlorine, altering its steric and electronic properties.
Uniqueness: The presence of the chlorine atom in (3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid makes it unique compared to its analogs. This chlorine atom can participate in various chemical reactions, enhancing the compound’s versatility in synthetic applications.
Properties
Molecular Formula |
C15H18ClNO4 |
|---|---|
Molecular Weight |
311.76 g/mol |
IUPAC Name |
(3S)-5-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-8-9-5-4-6-11(16)10(9)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
QAIAVGVYDGMSTL-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C(=CC=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


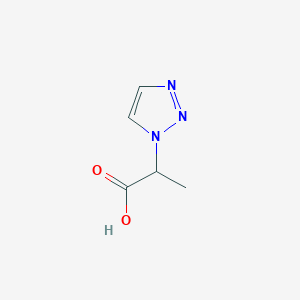
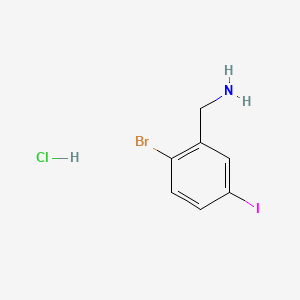
![6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride](/img/structure/B13493141.png)
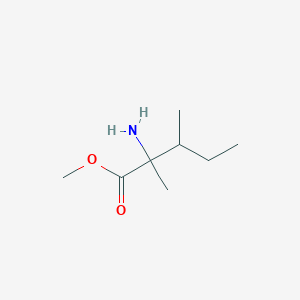
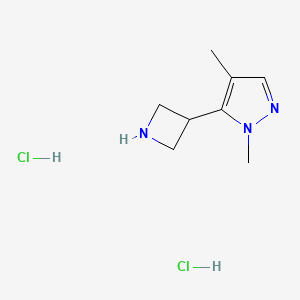
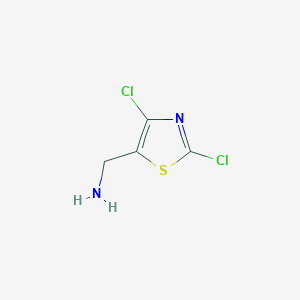
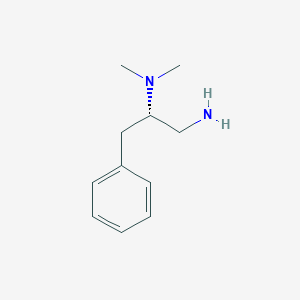
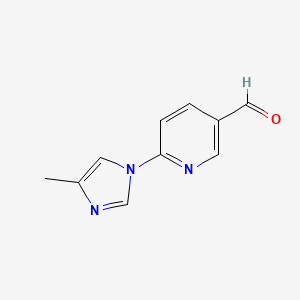
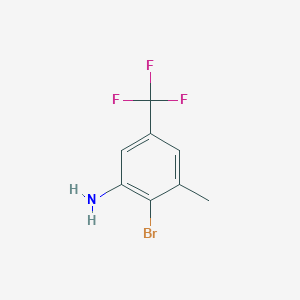
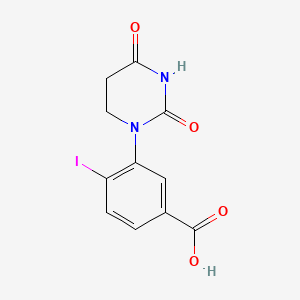
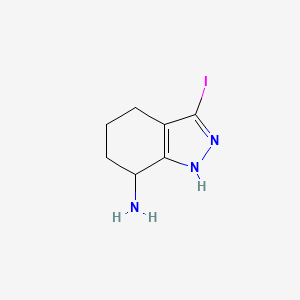
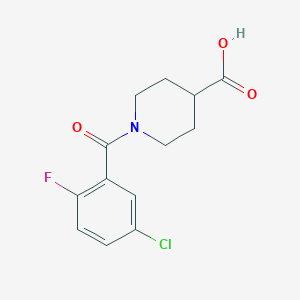
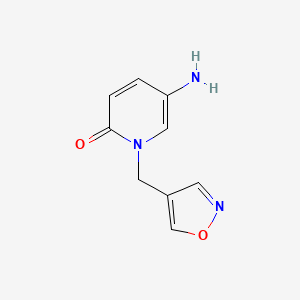
![2,2'-Difluoro-[1,1'-biphenyl]-3-ol](/img/structure/B13493203.png)
